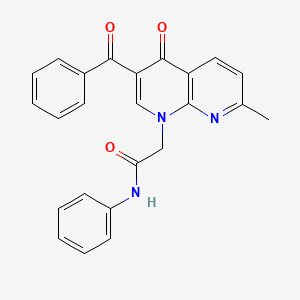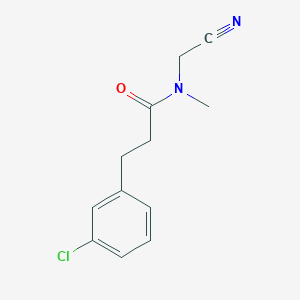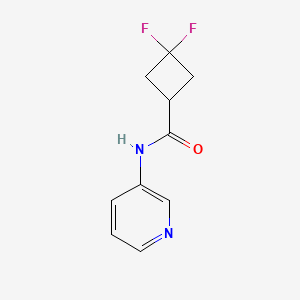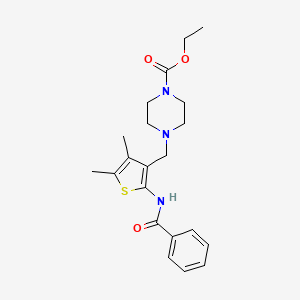![molecular formula C23H22N2O6 B2898230 8-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one CAS No. 859111-99-2](/img/structure/B2898230.png)
8-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a piperazine ring, a chromenone group, and a benzo[d][1,3]dioxol group . Piperazine rings are often found in pharmaceuticals and are known to have a variety of biological activities. The chromenone group is a type of oxygen-containing heterocycle, which is also common in many biologically active compounds. The benzo[d][1,3]dioxol group is a type of aromatic ether that is often found in natural products and pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperazine ring, the construction of the chromenone group, and the introduction of the benzo[d][1,3]dioxol group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The piperazine ring would provide a degree of flexibility to the molecule, while the chromenone and benzo[d][1,3]dioxol groups would contribute to the compound’s aromaticity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperazine ring could enhance its solubility in water, while the chromenone and benzo[d][1,3]dioxol groups could contribute to its stability and reactivity .Applications De Recherche Scientifique
Antimicrobial Activities
Research has shown that derivatives of the compound, specifically those involving triazole and chromenone moieties, exhibit antimicrobial properties. For instance, Bektaş et al. (2007) synthesized novel triazole derivatives and evaluated them for their antimicrobial activities, finding some compounds with good or moderate activities against tested microorganisms (Bektaş et al., 2007).
Anticancer Activities
In the realm of cancer research, derivatives of the compound have been investigated for their anticancer activities. Ghani et al. (2022) designed and synthesized a new series of chromeno[4,3-b]pyridine derivatives, conducting computational and molecular docking studies to assess their anticancer activities against breast cancer cells (Ghani et al., 2022). Another study by Alipour et al. (2016) focused on synthesizing novel [1,3]dioxolo[4,5-g]chromen-8-one derivatives, evaluating their cytotoxic activities against human breast cancer cell lines and finding certain derivatives with significant cytotoxicity (Alipour et al., 2016).
Anti-inflammatory and Antimicrobial Agents
Hatnapure et al. (2012) prepared a series of novel derivatives and screened them for their anti-inflammatory and antimicrobial activities. Some compounds exhibited promising anti-inflammatory activity and potent antimicrobial agent characteristics, showing higher potency than standard drugs in some cases (Hatnapure et al., 2012).
Mécanisme D'action
Target of Action
Similar compounds have been found to exhibit anticonvulsant and antidepressant activities , suggesting that the compound might interact with targets involved in these neurological processes.
Mode of Action
It’s suggested that similar compounds might influence gaba-ergic neurotransmission in the brain . This could involve enhancing the activity of GABA, an inhibitory neurotransmitter, thereby reducing neuronal excitability.
Biochemical Pathways
The compound may affect the GABAergic pathway, given its potential influence on GABA-ergic neurotransmission . This pathway plays a crucial role in maintaining the balance between neuronal excitation and inhibition. Alterations in this pathway can lead to various neurological disorders, including epilepsy and depression.
Pharmacokinetics
A related compound is described as having high gi absorption and being a p-gp substrate , which could suggest similar properties for this compound. These properties can impact the bioavailability of the compound, influencing its therapeutic efficacy.
Result of Action
The compound’s action results in significant protection against seizures induced by various models, suggesting its potential as an anticonvulsant . Additionally, it shows good antidepressant activity . These effects are likely due to its influence on GABA-ergic neurotransmission.
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
The compound interacts with various enzymes and proteins, influencing biochemical reactions. It has been suggested that the compound might influence GABA-ergic neurotransmission in the brain . This interaction could be a key factor in its anticonvulsant activity.
Cellular Effects
The compound has been shown to have significant effects on various types of cells and cellular processes. It has been observed to exhibit excellent protection against seizures induced by maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) in mice as well as rats . This suggests that the compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the compound’s effects change over time. It has been observed to provide excellent protection against seizures induced by various models, suggesting a degree of stability and long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of the compound vary with different dosages. At a dose of 100 mg/kg, the compound demonstrated 50% protection in a pilocarpine-induced model of status epilepticus (SE) in rats
Metabolic Pathways
The compound is involved in various metabolic pathways. It is believed to influence GABA-ergic neurotransmission, which involves several enzymes and cofactors
Propriétés
IUPAC Name |
8-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-[1,3]dioxolo[4,5-g]chromen-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O6/c26-23-8-16(17-9-21-22(30-14-29-21)10-19(17)31-23)12-25-5-3-24(4-6-25)11-15-1-2-18-20(7-15)28-13-27-18/h1-2,7-10H,3-6,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZJHGOMXHBMGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC4=CC(=O)OC5=CC6=C(C=C45)OCO6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butyl}-1H-benzimidazole](/img/structure/B2898147.png)
![2,3-dimethoxy-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2898148.png)
![2-oxo-N-(3-phenylpropyl)-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2898150.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyloxy)acetamide](/img/structure/B2898154.png)
![5,6-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2898155.png)

![2-[3-({[(Tert-butoxy)carbonyl]amino}methyl)cyclobutylidene]acetic acid](/img/structure/B2898157.png)


![3-(4-ethoxyphenyl)-1-{[4-(2-oxopyrrolidin-1-yl)phenyl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2898162.png)

![N-Methyl-1-pyrazin-2-yl-N-[[4-(trifluoromethoxy)phenyl]methyl]azetidin-3-amine](/img/structure/B2898165.png)

